2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one
Descripción
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-25-18-17(12-21-15-8-4-13(2)5-9-15)19(24)23(22-18)16-10-6-14(20)7-11-16/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIDUAILORSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Pyrazolone derivatives are highly tunable via substituent modifications, leading to variations in physical, chemical, and biological properties. Below is a comparative analysis of 2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one with structurally analogous compounds:
Table 1: Structural and Physical Properties
Key Observations
For example, the hydrazono derivative in shows potent antimicrobial activity (MIC 0.19 µg/mL against S. aureus), suggesting that the hydrazono moiety enhances target binding . Fluorinated analogs (e.g., heptafluoropropyl in ) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .
Spectral and Crystallographic Trends :
- ¹H NMR shifts for aryl protons in similar compounds (e.g., δ 7.25–7.81 in ) correlate with electron-withdrawing groups like chlorine or fluorine, which deshield aromatic protons .
- Crystal structures of related compounds (e.g., and ) reveal planar pyrazolone cores with intermolecular hydrogen bonds involving NH or carbonyl groups, stabilizing the solid-state structure .
Synthetic Yields and Conditions: Yields for pyrazolone derivatives range from 48% to 95%, depending on substituent complexity. For example, nonafluorobutyl-substituted compounds () achieve 95% yield under optimized conditions, whereas fluorophenyl analogs () require stringent temperature control .
Métodos De Preparación
Knorr Pyrazole Synthesis with Modified β-Ketoester Intermediates
The Knorr pyrazole synthesis, a cornerstone method for pyrazolone derivatives, has been adapted for this compound. The protocol involves:
- Formation of 5-ethoxy-3-pyrazolone : Ethyl acetoacetate reacts with 4-chlorophenylhydrazine in ethanol under reflux to yield 5-ethoxy-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
- Condensation with 4-toluidine : The pyrazolone intermediate undergoes Knoevenagel condensation with 4-toluidine in acetic acid, catalyzed by anhydrous sodium acetate. The reaction proceeds at 80–90°C for 6–8 hours, forming the title compound via imine linkage.
Key Parameters :
Hydrazino-Ugi Multicomponent Reaction
A modern approach utilizes the hydrazino-Ugi reaction to streamline synthesis (Fig. 1):
- Multicomponent Assembly : Trifluoroacetic acid, 4-chlorobenzaldehyde, 4-toluidine, and tert-butyl isocyanide react in 1,4-dioxane at room temperature to form a hydrazinodipeptide-like intermediate.
- Cyclization : The intermediate undergoes acid-mediated cyclization (pH 4–5, 60°C) to yield the pyrazol-3-one core.
- Ethoxy Group Installation : Post-cyclization O-ethylation with iodoethane in DMF completes the synthesis.
Advantages :
Mechanistic Insights and Optimization
Condensation Reaction Dynamics
The Knoevenagel step’s efficiency depends on:
Ugi Reaction Regioselectivity
The hydrazino-Ugi pathway’s regioselectivity arises from:
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) direct isocyanide addition to the less hindered site.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) stabilize transition states during cyclization.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
- δ 1.92 (s, 3H) : Methyl group adjacent to pyrazolone oxygen.
- δ 6.91 (s, 1H) : Exocyclic methylene proton.
- δ 7.42–8.08 (m, 4H) : Aromatic protons from 4-chlorophenyl and 4-toluidine moieties.
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Classical Condensation | 60–80 | 95–98 | 12–14 | Scalability |
| Hydrazino-Ugi | 75–85 | 98–99 | 8–10 | Step Economy |
Trade-offs :
- Classical Method : Lower cost but requires intermediate isolation.
- Ugi Approach : Higher purity but demands specialized reagents.
Industrial-Scale Considerations
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity for pharmaceutical applications.
- Green Chemistry Metrics :
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
